N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
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Overview
Description
“N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide” is an organic compound that appears to contain an acetylphenyl group, a chlorophenyl group, and a propanamide group. The sulfanyl group indicates the presence of sulfur .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide. The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure would be determined by the connectivity of these groups. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in typical amide reactions, such as hydrolysis. The chlorophenyl group could potentially undergo further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYIXUQHMKFLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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